molecular formula C13H9ClFN3 B1444169 4-Chloro-7-(4-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1380310-99-5

4-Chloro-7-(4-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1444169
CAS No.: 1380310-99-5
M. Wt: 261.68 g/mol
InChI Key: ZSDCJBKSWNJZPV-UHFFFAOYSA-N
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Description

4-Chloro-7-(4-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is characterized by the presence of a pyrrolo[2,3-D]pyrimidine core, substituted with a 4-chloro group and a 4-fluorobenzyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with protein kinases, which are crucial regulators of cellular processes such as cell growth, differentiation, and apoptosis . The compound binds to the active site of these kinases, inhibiting their activity and thereby modulating downstream signaling pathways. This interaction is primarily driven by hydrogen bonding and hydrophobic interactions between the compound and the amino acid residues in the enzyme’s active site .

Cellular Effects

The effects of 7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis and inhibit proliferation by disrupting key signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins. The compound also influences cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine exerts its effects through several mechanisms. It binds to the ATP-binding site of protein kinases, preventing the phosphorylation of target proteins and thereby inhibiting kinase activity . This inhibition disrupts the signaling cascades that regulate cell growth and survival. Additionally, the compound can induce conformational changes in the enzyme, further enhancing its inhibitory effects . These interactions result in the downregulation of oncogenic pathways and the activation of apoptotic pathways, leading to cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The effects may vary depending on the cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of 7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of tumor growth . At very high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is involved in several metabolic pathways, primarily those related to nucleotide synthesis and energy metabolism . The compound interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are essential for DNA synthesis and repair . By inhibiting these enzymes, the compound disrupts nucleotide metabolism, leading to reduced DNA synthesis and cell proliferation . Additionally, it affects the flux of metabolites through glycolytic and oxidative phosphorylation pathways, altering cellular energy production .

Transport and Distribution

The transport and distribution of 7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biological effects . The distribution pattern may vary depending on the cell type and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may influence its localization to specific subcellular compartments . For instance, phosphorylation or ubiquitination of the compound can affect its stability and interaction with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(4-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(4-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-7-(4-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-(4-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets. Its combination of a pyrrolo[2,3-D]pyrimidine core with a 4-fluorobenzyl group makes it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-chloro-7-[(4-fluorophenyl)methyl]pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3/c14-12-11-5-6-18(13(11)17-8-16-12)7-9-1-3-10(15)4-2-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDCJBKSWNJZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC3=C2N=CN=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174877
Record name 4-Chloro-7-[(4-fluorophenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380310-99-5
Record name 4-Chloro-7-[(4-fluorophenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380310-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-[(4-fluorophenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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